Degradation Potency (DC50) of SNIPER(ABL)-049 vs. Closest Imatinib-Based Analogs
SNIPER(ABL)-049 exhibits a half-maximal degradation concentration (DC50) of 100 µM for BCR-ABL protein in K562 CML cells [1]. This is significantly less potent than the 10 µM DC50 observed for SNIPER(ABL)-058, a closely related analog that utilizes the same Imatinib warhead but a different IAP ligand (LCL161 derivative) . This 10-fold difference in degradation efficiency is directly attributed to the distinct E3 ligase recruitment capability conferred by the Bestatin ligand in SNIPER(ABL)-049 compared to the LCL161 derivative in SNIPER(ABL)-058 [2].
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 100 µM |
| Comparator Or Baseline | SNIPER(ABL)-058 (10 µM) |
| Quantified Difference | 10-fold lower potency |
| Conditions | K562 CML cell line; Western blot analysis for BCR-ABL protein levels. |
Why This Matters
Procurement of SNIPER(ABL)-049 is essential when a weaker or 'first-generation' BCR-ABL degrader is required as a control for more potent analogs or when studying the impact of specific IAP ligand (Bestatin) engagement on downstream signaling.
- [1] MedChemExpress. SNIPER(ABL)-049 Product Datasheet (HY-120245). View Source
- [2] Shibata N, Ohoka N, Hattori T, Naito M. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein. Chem Pharm Bull. 2019;67(3):165-172. PMID: 30827996. View Source
